Tert-butyl 5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

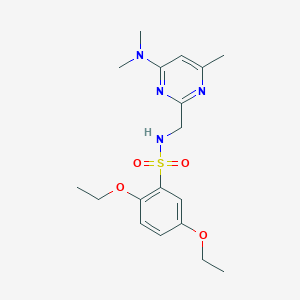

Tert-butyl 5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate is a chemical compound with the following structural formula:

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, I can provide a general overview. Researchers typically start with commercially available starting materials and proceed through a series of reactions to achieve the desired product. These reactions may include protection of functional groups, coupling reactions, and purification steps. Further details would require a thorough literature search.

Molecular Structure Analysis

The molecular structure of Tert-butyl 5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate consists of a pyrrole ring with a tert-butyl group, an aminomethyl group, and a carboxylate group. The tert-butyl group provides steric hindrance, affecting reactivity and stability. The aminomethyl group introduces basicity and potential for hydrogen bonding. The carboxylate group contributes to acidity and solubility.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Amide Formation : Reacting with amines to form amide derivatives.

- Ester Hydrolysis : Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Substitution Reactions : The tert-butyl group may undergo nucleophilic substitution reactions.

- Cyclization : The pyrrole ring can participate in cyclization reactions.

Physical And Chemical Properties Analysis

- Molecular Weight : Approximately 282.77 g/mol.

- Appearance : Solid.

- Solubility : Soluble in organic solvents.

- Melting Point : Not specified.

- Boiling Point : Not specified.

Safety And Hazards

- Hazard Statements : May cause eye irritation (H319). Avoid ingestion (H302).

- Storage : Store as a combustible solid (Storage Class Code 11).

- Safety Precautions : Handle with care. Use appropriate protective equipment.

Orientations Futures

Research avenues related to this compound could include:

- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

- Synthetic Modifications : Explore derivatization strategies to enhance properties or reactivity.

- Mechanistic Studies : Elucidate its interactions with biological targets.

Please note that this analysis is based on general knowledge and available information. For precise details, consult relevant scientific literature1.

Propriétés

IUPAC Name |

tert-butyl 5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-8-10(6-9(7-13)14(8)5)11(15)16-12(2,3)4/h6H,7,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHLTXUXVFDCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)CN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2629869.png)

![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)

![6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629873.png)

![1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B2629877.png)

![(1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B2629878.png)

![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2629887.png)

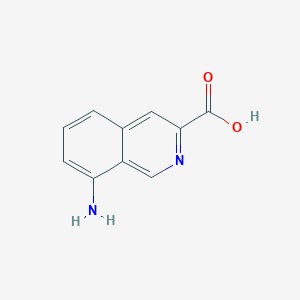

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)